An In-depth Technical Guide to the Physicochemical Properties of L-Leucinol
An In-depth Technical Guide to the Physicochemical Properties of L-Leucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucinol, systematically known as (2S)-2-amino-4-methylpentan-1-ol, is a chiral amino alcohol derived from the reduction of the essential amino acid L-leucine.[1] Its structure, featuring both a primary amine and a hydroxyl group, makes it a versatile and valuable building block in organic and medicinal chemistry.[1][2] L-Leucinol is widely utilized as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective production of complex molecules.[1][3] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and peptide mimetics.[1][3][4] Furthermore, L-Leucinol has been identified as a potent inhibitor of leucine aminopeptidase, highlighting its potential in biochemical and pharmacological research.[5] This guide provides a comprehensive overview of the core physicochemical properties of L-Leucinol, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Physicochemical Data of L-Leucinol
The fundamental physicochemical properties of L-Leucinol are summarized in the table below, providing a consolidated reference for laboratory and development work.
| Property | Value | References |
| CAS Number | 7533-40-6 | [2][3][5][6][7][8][9][10][11][12][13] |
| Molecular Formula | C₆H₁₅NO | [2][3][8][9][10][12][13] |
| Molecular Weight | 117.19 g/mol | [2][5][9][10][12][14] |
| Appearance | White to off-white crystalline solid; Colorless to light yellow viscous liquid/oil | [1][2][3][4][6][7][12][13] |
| Melting Point | 56 - 70 °C | [1][4][6][7][9] |
| Boiling Point | 198 - 210 °C | [1][6][7][9][15] |
| Density | 0.917 - 0.94 g/cm³ | [1][4][5][6][7][9] |
| Solubility | Soluble in water, ethanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2][4][5][9] |
| Specific Optical Rotation ([α]D²⁰) | +3° to +5° (c=9 in Ethanol) | [3][6][9][12][16] |
| pKa | 12.88 ± 0.10 (Predicted) | [6][9] |
| Refractive Index (n²⁰/D) | 1.4490 - 1.4530 | [1][6][7][9][12][15] |
| Flash Point | 90 - 91 °C (195 °F) | [1][6][15] |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is critical for the application of L-Leucinol in research and development. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[9] The capillary method is a standard and widely used technique.[10][17]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a mortar and pestle.[9][14]
-
Procedure:
-
Ensure the L-Leucinol sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[17]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 3 mm.[9]
-
Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.[14]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, perform a rapid heating run (10-20 °C/min) to determine an approximate melting range.[18]
-
Allow the apparatus to cool. For an accurate measurement, start heating again at a slow rate (approx. 2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[9][18]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]
-
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.[19][20]
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (Bunsen burner), and mineral oil.[19]
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Add a small amount (approx. 0.5 mL) of L-Leucinol to the fusion tube.
-
Place the capillary tube into the fusion tube with its open end submerged in the liquid.
-
Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the bulb and sample are immersed in the oil within the Thiele tube.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[19]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Stop heating when a rapid and continuous stream of bubbles is observed.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[19][21]
-
Density Determination (Buoyancy Method)
This method utilizes Archimedes' principle and is suitable for both solid and liquid forms of L-Leucinol.[12][22]
-
Apparatus: Analytical balance with a density kit (or a hook for under-balance weighing), beaker, and an auxiliary liquid of known density in which the sample is insoluble (e.g., a hydrocarbon for solid L-Leucinol).[12]
-
Procedure (for Solid Sample):
-
Weigh the solid L-Leucinol sample in the air (Mass_air).[12]
-
Place a beaker with the auxiliary liquid on the balance platform.
-
Immerse the solid sample completely in the auxiliary liquid, ensuring no air bubbles are trapped, and record its apparent mass (Mass_liquid).[12]
-
The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = (Mass_air / (Mass_air - Mass_liquid)) * ρ_liquid where ρ_liquid is the known density of the auxiliary liquid.
-
Solubility Determination (Shake-Flask Method)
This is a traditional and reliable method for determining the equilibrium solubility of a compound.[23]
-
Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, filtration system (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
Add an excess amount of solid L-Leucinol to a series of flasks containing the desired solvent (e.g., water, ethanol).[23]
-
Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[23]
-
After equilibration, allow the flasks to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Immediately filter the sample.
-
Analyze the concentration of L-Leucinol in the filtrate using a pre-calibrated analytical method. This concentration represents the solubility.
-
Specific Optical Rotation Measurement (Polarimetry)
Optical rotation is a key property for chiral molecules like L-Leucinol, confirming its enantiomeric identity.[24]
-
Apparatus: Polarimeter, a specific light source (typically a sodium D-line lamp, 589 nm), a polarimeter cell of a known path length (e.g., 1 dm), and volumetric flasks.[24][25]
-
Procedure:
-
Prepare a solution of L-Leucinol of a known concentration (c) in a specified solvent (e.g., 9 g in 100 mL of ethanol).[3][26]
-
Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.[25]
-
Rinse and fill the polarimeter cell with the prepared L-Leucinol solution, ensuring no air bubbles are present.[27]
-
Place the cell in the polarimeter and measure the angle of optical rotation (α). Take multiple readings for accuracy.[25][27]
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length in decimeters (dm), and c is the concentration in g/mL.[28]
-
Characterization Workflow
The logical progression for the physicochemical characterization of a new batch of L-Leucinol is essential for quality control and research consistency. The following diagram illustrates a standard workflow.
References
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